molecular formula C11H8F2N2O2 B8419572 1-[5-(Difluoromethyl)pyridin-2-yl]-1H-pyrrole-3-carboxylic acid

1-[5-(Difluoromethyl)pyridin-2-yl]-1H-pyrrole-3-carboxylic acid

Cat. No. B8419572
M. Wt: 238.19 g/mol
InChI Key: TWVAXZRWXUUXEP-UHFFFAOYSA-N
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Patent
US09150555B2

Procedure details

Trifluoroacetic acid (13.6 ml) was added at room temperature to a solution of 1-[5-(difluoromethyl)pyridin-2-yl]-1H-pyrrole-3-carboxylic acid tert-butyl ester (1.01 g) in tetrahydrofuran (3.4 ml) and stirred at the same temperature for an hour. After completion of the reaction, water was added to the reaction solution and the precipitated solid was collected by filtration to give the titled compound (790 mg) as a white solid.
Quantity
13.6 mL
Type
reactant
Reaction Step One
Name
1-[5-(difluoromethyl)pyridin-2-yl]-1H-pyrrole-3-carboxylic acid tert-butyl ester
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C([O:12][C:13]([C:15]1[CH:19]=[CH:18][N:17]([C:20]2[CH:25]=[CH:24][C:23]([CH:26]([F:28])[F:27])=[CH:22][N:21]=2)[CH:16]=1)=[O:14])(C)(C)C.O>O1CCCC1>[F:28][CH:26]([F:27])[C:23]1[CH:24]=[CH:25][C:20]([N:17]2[CH:18]=[CH:19][C:15]([C:13]([OH:14])=[O:12])=[CH:16]2)=[N:21][CH:22]=1

Inputs

Step One
Name
Quantity
13.6 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
1-[5-(difluoromethyl)pyridin-2-yl]-1H-pyrrole-3-carboxylic acid tert-butyl ester
Quantity
1.01 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C1=CN(C=C1)C1=NC=C(C=C1)C(F)F
Name
Quantity
3.4 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred at the same temperature for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction solution
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=CC(=NC1)N1C=C(C=C1)C(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 790 mg
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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